molecular formula C6H5ClFNO B11806619 (2-Chloro-6-fluoropyridin-4-yl)methanol

(2-Chloro-6-fluoropyridin-4-yl)methanol

Cat. No.: B11806619
M. Wt: 161.56 g/mol
InChI Key: WZMLZJOCPVHYLD-UHFFFAOYSA-N
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Description

(2-Chloro-6-fluoropyridin-4-yl)methanol is a chemical compound with the molecular formula C6H5ClFNO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of both chlorine and fluorine atoms in the pyridine ring makes this compound particularly interesting due to the unique properties imparted by these halogens.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-6-fluoropyridin-4-yl)methanol typically involves the halogenation of pyridine derivatives. One common method is the reaction of 2-chloro-6-fluoropyridine with formaldehyde under basic conditions to introduce the hydroxymethyl group at the 4-position of the pyridine ring .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimized versions of the laboratory methods, with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-6-fluoropyridin-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the halogen atoms, although this is less common.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield 2-chloro-6-fluoropyridine-4-carboxylic acid .

Scientific Research Applications

(2-Chloro-6-fluoropyridin-4-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Chloro-6-fluoropyridin-4-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of halogen atoms can influence the compound’s binding affinity and specificity for its molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • (2-Chloro-6-phenylpyridin-4-yl)methanol
  • (2-Chloro-6-p-tolylpyridin-4-yl)methanol
  • (2-Chloro-3-fluoropyridin-4-yl)methanol

Uniqueness

(2-Chloro-6-fluoropyridin-4-yl)methanol is unique due to the presence of both chlorine and fluorine atoms in the pyridine ring. This combination of halogens can impart distinct electronic and steric properties, making the compound valuable in various chemical and biological applications .

Properties

Molecular Formula

C6H5ClFNO

Molecular Weight

161.56 g/mol

IUPAC Name

(2-chloro-6-fluoropyridin-4-yl)methanol

InChI

InChI=1S/C6H5ClFNO/c7-5-1-4(3-10)2-6(8)9-5/h1-2,10H,3H2

InChI Key

WZMLZJOCPVHYLD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1F)Cl)CO

Origin of Product

United States

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